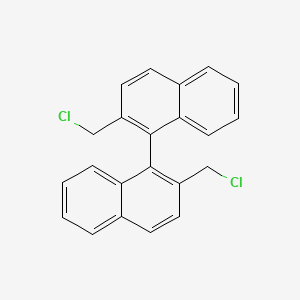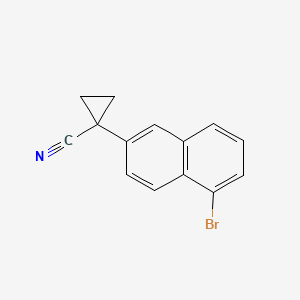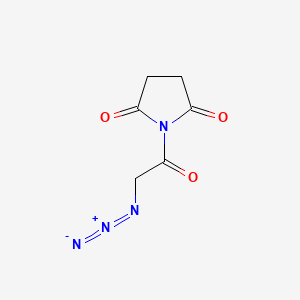
praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a compound that combines the rare earth element praseodymium with an organic ligand. Praseodymium is a member of the lanthanide series and is known for its unique magnetic, electrical, and optical properties. The organic ligand, (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one, is a fluorinated compound that can form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of praseodymium salts with the organic ligand under controlled conditions. One common method is to dissolve praseodymium nitrate in a suitable solvent and then add the ligand, (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one, under stirring. The reaction mixture is then heated to promote complex formation and subsequently cooled to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The praseodymium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.
Substitution: The organic ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield praseodymium(IV) complexes, while reduction may produce praseodymium(II) species. Substitution reactions can result in the formation of new praseodymium complexes with different ligands .
Applications De Recherche Scientifique
Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance magnets and phosphors for lighting and display technologies
Mécanisme D'action
The mechanism by which praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one exerts its effects involves the interaction of the praseodymium center with various molecular targets. The praseodymium ion can coordinate with different functional groups, leading to changes in the electronic and structural properties of the compound. These interactions can influence catalytic activity, optical behavior, and other properties relevant to its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Praseodymium(III) chloride: A common praseodymium compound used in various applications.
Praseodymium(III) oxide: Known for its use in ceramics and glass manufacturing.
Praseodymium-doped zirconia: Used in solid oxide fuel cells and oxygen sensors
Uniqueness
Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the presence of the fluorinated organic ligand, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the stability and reactivity of the compound, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C15H15F9O6Pr |
|---|---|
Poids moléculaire |
603.17 g/mol |
Nom IUPAC |
praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-; |
Clé InChI |
YTAJXYIBKARYIO-DJFUMVPSSA-N |
SMILES isomérique |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Pr] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


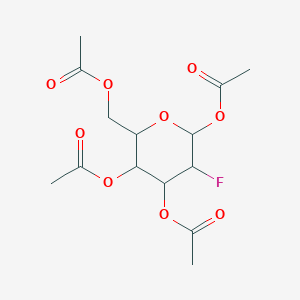

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
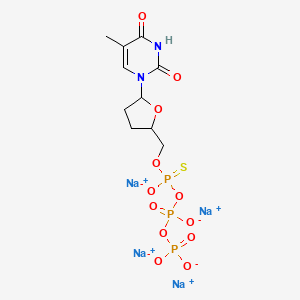
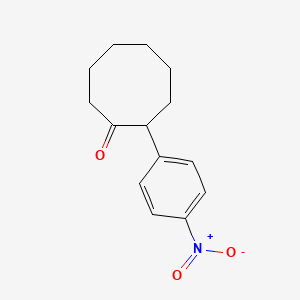
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)
